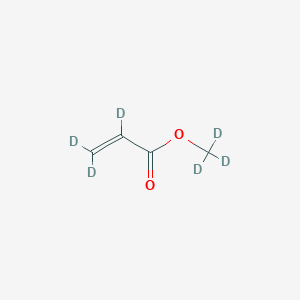

Methyl acrylate-d6

Description

Significance of Isotopic Labeling in Contemporary Polymer Research

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes. In polymer science, this technique has a rich history, with its development being closely intertwined with the advancement of the field itself over the past six decades. sci-hub.seresearchgate.net The substitution of hydrogen with its stable isotope, deuterium (B1214612), has proven to be a particularly powerful tool. sci-hub.seresearchgate.net

The primary advantage of isotopic labeling lies in its ability to enhance analytical precision and create spectroscopic contrast. resolvemass.cachempep.com Deuterated polymers, while retaining the same fundamental chemical and physical properties as their non-deuterated counterparts, are easily traceable using various analytical methods. This is because the mass difference between hydrogen and deuterium leads to altered vibrational frequencies and provides unique spectroscopic signatures. resolvemass.ca

One of the most significant applications of this principle is in neutron scattering. sci-hub.seresearchgate.net The distinct scattering lengths of hydrogen and deuterium create a dramatic difference in the scattering length densities of protiated (hydrogen-containing) and deuterated compounds. sci-hub.seresearchgate.net This makes neutron scattering an invaluable technique for investigating polymeric structures and dynamics that are otherwise inaccessible. sci-hub.seresearchgate.net

Furthermore, deuterium labeling simplifies nuclear magnetic resonance (NMR) spectra. numberanalytics.com Deuterium nuclei have a smaller gyromagnetic ratio and are less prone to spin-spin coupling, resulting in less complex spectra that are easier to interpret. numberanalytics.com This allows researchers to probe specific sites within a molecule with greater accuracy. numberanalytics.comontosight.ai

Isotopic labeling is instrumental in elucidating complex reaction mechanisms and understanding molecular dynamics. numberanalytics.comrsc.org By strategically placing deuterium atoms within a monomer, scientists can track the transformation of molecules throughout a chemical reaction. scielo.org.mx This "tracer" capability is especially useful for studying reaction kinetics and identifying reaction intermediates. numberanalytics.comresearchgate.net

Deuterium NMR, for instance, is highly sensitive to molecular dynamics, making it ideal for studying molecular interactions, relaxation processes, and polymer chain mobility. numberanalytics.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to alter reaction rates and gain deeper insights into reaction pathways. scielo.org.mxresearchgate.net

Enhancing Analytical Precision and Spectroscopic Contrast

Rationale for Deuterium Incorporation in Acrylate (B77674) Monomer Systems

Acrylate-based polymers are ubiquitous, finding applications in a vast array of materials from coatings and adhesives to biomedical devices. ontosight.aigoogle.commdpi.com The incorporation of deuterium into acrylate monomers like methyl acrylate offers specific advantages for studying these important polymers.

The complexity of polymer systems often presents significant characterization challenges. For instance, in complex structures like block copolymers or polymer brushes, distinguishing between different polymer segments can be difficult. acs.org Selective deuteration of one block allows for clear differentiation and detailed structural analysis using techniques like small-angle neutron scattering (SANS). acs.org This has been crucial in understanding the conformation and organization of polymer chains in these advanced materials. acs.org

The synthesis of deuterated acrylate monomers opens up new avenues for mechanistic investigations. acs.org For example, studying the polymerization of deuterated methyl acrylate can provide detailed information about the polymerization process itself. Techniques like in-situ NMR can be used to monitor the conversion of the deuterated monomer in real-time, offering insights into the kinetics and mechanism of the reaction. acs.org This level of detail is essential for developing new polymerization techniques and controlling the final properties of the polymer. dtic.mil

Methyl acrylate-d6: Properties and Synthesis

This compound is a colorless liquid with the chemical formula CD₂=CDCOOCD₃. cymitquimica.com It is a deuterated isotopologue of methyl acrylate, where all six hydrogen atoms have been replaced with deuterium. cymitquimica.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄D₆O₂ |

| Alternate Formula | CD₂CDCOOCD₃ cymitquimica.com |

| Molecular Weight | 92.07 g/mol cymitquimica.com |

| Appearance | Colorless Liquid cymitquimica.com |

| Isotopic Enrichment | ≥99 atom % D cymitquimica.com |

Data sourced from publicly available information. cymitquimica.com

The synthesis of deuterated acrylates can be challenging and often expensive. sine2020.eu However, various methods have been developed to produce these valuable monomers. One approach involves the deuteration of a propiolate compound followed by reductive deuteration. google.com Another method utilizes a Wittig reaction with deuterated formaldehyde (B43269). acs.org More recently, simpler and more cost-effective methods have been developed, such as a DABCO-catalyzed exchange reaction that allows for the direct replacement of specific hydrogen atoms with deuterium. dtic.mil

Applications in Polymer Research

The use of polymers derived from this compound, such as Deuterated Poly(methyl acrylate-d3), provides researchers with powerful tools for a variety of applications. alfa-chemistry.com These deuterated polymers are soluble in common organic solvents like THF, CHCl₃, and Toluene (B28343). alfa-chemistry.com Their characterization is typically performed using techniques such as size exclusion chromatography (SEC), ¹H-NMR, and D-NMR. alfa-chemistry.com

The primary application of these deuterated polymers is in studies utilizing neutron scattering and NMR spectroscopy to probe polymer structure and dynamics with high precision. sci-hub.seresearchgate.netontosight.ai By selectively labeling parts of a polymer chain, researchers can gain detailed insights into polymer conformation, chain mobility, and interactions within complex polymer systems. numberanalytics.comacs.org

This compound and other deuterated monomers are indispensable tools in modern polymer science. They provide the enhanced analytical precision and spectroscopic contrast necessary to investigate the complex structures and dynamics of polymers. resolvemass.cachempep.com The ability to selectively label polymer chains with deuterium has opened up new possibilities for understanding reaction mechanisms and addressing long-standing challenges in polymer characterization. As synthetic methods for producing deuterated monomers become more efficient and accessible, their role in advancing the frontiers of polymer research will undoubtedly continue to grow.

Structure

3D Structure

Propriétés

IUPAC Name |

trideuteriomethyl 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3/i1D2,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJBEWLBFYGME-QNYGJALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)OC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Acrylate D6

Strategies for Deuterium (B1214612) Exchange and Direct Substitutionrsc.orggoogle.comuni-rostock.de

Direct deuteration methods offer a more straightforward and potentially more economical route to deuterated methyl acrylate (B77674) by modifying the existing molecule. google.com These strategies primarily involve hydrogen-deuterium (H-D) exchange reactions.

Deuterium Oxide Mediated Exchange Pathwaysrsc.orggoogle.com

Deuterium oxide (D₂O), or heavy water, serves as a common and cost-effective deuterium source for these exchange reactions. uni-rostock.de One established method involves the direct exchange of hydrogen for deuterium in methyl acrylate using D₂O in the presence of a catalyst. google.com This process can be carried out in either the liquid or gaseous phase.

For instance, reacting methyl acrylate with a significant molar excess of deuterium oxide in the presence of a platinum group element catalyst can achieve a degree of deuteration. google.com However, this method can be time-consuming and may require a large excess of D₂O to achieve a satisfactory level of deuterium incorporation. google.com To enhance the efficiency of this process, modifications such as using hydrogenation or (de)hydrating catalysts based on palladium, nickel, and copper at elevated temperatures (150 to 350 °C) have been developed. These conditions can lead to good yields and shorter reaction times with smaller amounts of D₂O. google.com

Microwave-assisted regioselective deuteration using a deuterium oxide solution has also been demonstrated as a rapid and efficient method for achieving high isotopic purity in certain molecules. rsc.org

Catalytic Deuteration of Olefinic and Ester Methyl Protonsrsc.orguni-rostock.de

Catalysts play a crucial role in facilitating the exchange of both the olefinic and methyl protons of the ester group in methyl acrylate with deuterium. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the deuteration process.

Various transition metal catalysts have been employed for H-D exchange reactions. thieme-connect.com Catalysts based on platinum group elements, such as platinum and palladium, are effective for direct substitution reactions with heavy water. google.comgoogle.com Rhodium catalysts have also been utilized for the deuteration of unsaturated carboxylic acids and their derivatives. google.com

The activation of these catalysts can be a key factor. For example, a catalyst activated by contact with hydrogen gas may exhibit different activity and selectivity compared to a non-activated one. google.com The use of activated catalysts can improve the deuteration ratio when using heavy water as the deuterium source. google.com However, when using a combination of heavy water and deuterium gas, hydrogenation of the carbon-carbon double bond can become a competing reaction, which is often undesirable. google.com

| Catalyst System | Deuterium Source | Key Features |

| Platinum group element | D₂O | Enables direct H-D exchange. google.com |

| Palladium, Nickel, Copper | D₂O | Allows for faster reactions at higher temperatures. google.com |

| Activated Group 8 Metals | D₂O | Can lead to higher deuteration ratios. google.com |

| Rhodium catalysts | D₂O | Effective for unsaturated carboxylic acids. google.comrsc.org |

Achieving high isotopic purity and controlling the specific positions of deuterium incorporation (regioselectivity) are critical aspects of deuteration synthesis. uni-rostock.de For many applications, near-quantitative deuterium incorporation is desirable to ensure the reliability of experimental results. uni-rostock.de

In the direct deuteration of methyl methacrylate (B99206), a closely related compound, a preferential order of substitution has been observed. The olefinic hydrogens are generally more readily exchanged than the α-methyl hydrogens, which in turn are more easily exchanged than the methyl hydrogens of the ester group. google.com

Methods that offer high regioselectivity are of particular importance. rsc.org The development of catalytic systems that can precisely target specific C-H bonds for deuteration is an active area of research. acs.org For instance, copper-catalyzed transfer hydrodeuteration has been shown to provide high regiocontrol in the deuteration of aryl alkynes. acs.org

Role of Specific Catalysts in Selective Deuteration

Targeted Deuteration Approaches for Site-Specific Labelinguni-rostock.degoogle.com

When specific deuterium labeling patterns are required, a more controlled approach involving the synthesis of deuterated precursors is often necessary. uni-rostock.de This strategy allows for the precise placement of deuterium atoms within the final methyl acrylate molecule.

Precursor Synthesis for Controlled Deuterium Placement

A common strategy for synthesizing deuterated methyl acrylate with specific labeling involves the use of deuterated starting materials. For example, to introduce deuterium into the methyl ester group, deuterated methanol (B129727) (CD₃OH or CD₃OD) can be used in the esterification step. google.com

One established industrial process for producing methyl methacrylate, the acetone (B3395972) cyanohydrin (ACH) process, can be adapted for the synthesis of deuterated analogs. epo.org This involves reacting deuterated acetone (acetone-d6) with hydrogen cyanide to form acetone cyanohydrin-d6. This intermediate is then hydrolyzed and esterified. By using deuterated methanol in the final esterification step, one can achieve deuteration at the methyl ester position. google.comgoogle.com

The synthesis of the required deuterated precursors is a critical step. For instance, methanol-d3 (B56482) (CD₃OH) can be prepared by the selective exchange of the hydroxyl deuterium in methanol-d4 (B120146) (CD₃OD) with a proton. google.com Similarly, acetone-d6 (B32918) can be prepared by reacting acetone with deuterated water in the presence of a catalyst like potassium carbonate. google.comepo.org

This precursor-based approach, while often more complex and costly than direct exchange methods, provides unparalleled control over the isotopic labeling pattern, ensuring high isotopic purity at the desired positions. uni-rostock.de

| Deuterated Precursor | Target Position in Methyl Acrylate |

| Methanol-d3 (CD₃OH) | Methyl ester group |

| Methanol-d4 (CD₃OD) | Methyl ester group and hydroxyl group (in intermediates) |

| Acetone-d6 | Backbone of the acrylate (via ACH process for methacrylate) |

| Deuterated formaldehyde (B43269) | Olefinic positions (via Wittig reaction) acs.org |

Multi-Step Deuteration Pathways

The synthesis of Methyl acrylate-d6 (CD₂=CDCOOCD₃) involves sophisticated multi-step pathways designed to achieve high levels of isotopic enrichment at specific molecular positions. cdnisotopes.comlgcstandards.com These methods are often more complex than single-step exchanges to ensure complete deuteration of the vinyl and methyl groups. Researchers have developed several distinct routes, typically starting from readily available deuterated precursors or employing sequential deuteration reactions.

One prominent strategy involves building the molecule from smaller, pre-deuterated fragments. A common approach is analogous to the synthesis of deuterated methyl methacrylate, which can be adapted for methyl acrylate. google.com For instance, a synthesis can start with deuterated acetone (acetone-d6) and methanol-d4. google.comepo.org While the exact pathways are proprietary and vary between laboratories, a generalized route could involve the conversion of deuterated precursors through several intermediates. A key reaction in the synthesis of selectively deuterated acrylic acid derivatives is the Wittig reaction, which can utilize commercially available deuterated formaldehyde in conjunction with a phosphonium (B103445) salt to introduce the deuterated vinyl group (CD₂=CD-). acs.org

Another established multi-step approach is the direct substitution of hydrogen with deuterium in the non-deuterated methyl acrylate molecule. This can be achieved by reacting methyl acrylate with heavy water (D₂O) in the presence of a noble metal catalyst, such as platinum or palladium. google.com The reaction conditions, including temperature and pressure, are controlled to facilitate the sequential exchange of hydrogen atoms for deuterium across the molecule. The process can be driven to completion through multiple cycles or prolonged reaction times to achieve the desired d6-isotopologue. google.com

Furthermore, methods have been developed that start with different precursors entirely. One such method involves the deuteration of a propiolate compound in the presence of a base and D₂O, followed by a reductive deuteration step using deuterium gas and a palladium-containing catalyst to yield the deuterated acrylate salt. google.com This salt can then be esterified with deuterated methanol (methanol-d3) to produce this compound.

A summary of potential multi-step synthetic approaches is presented below.

| Pathway Type | Key Starting Materials | Core Reaction Principle | Reference |

|---|---|---|---|

| Building Block Assembly | Deuterated Formaldehyde (D₂CO), Phosphonium Salt, Deuterated Methanol (CD₃OD) | Wittig reaction to form the deuterated vinyl group, followed by esterification. | acs.org |

| Direct H/D Exchange | Methyl Acrylate, Heavy Water (D₂O) | Catalytic (e.g., Platinum, Palladium) exchange of all six hydrogen atoms with deuterium. | google.com |

| Propiolate Reduction | Propiolate Compound, D₂O, Deuterium Gas (D₂), Deuterated Methanol (CD₃OD) | Initial deuteration of a propiolate, followed by reductive deuteration and final esterification. | google.com |

| Adapted Methacrylate Route | Acetone-d6, Deuterated Methanol (e.g., CD₃OH) | Multi-step conversion via a cyanohydrin intermediate, analogous to deuterated methyl methacrylate synthesis. | google.comgoogle.comepo.org |

Advanced Purification and Isotopic Verification of this compound

Following synthesis, rigorous purification and verification are critical to ensure the chemical purity and isotopic enrichment of this compound for its use in sensitive applications. The final product must be free from starting materials, reaction byproducts, and partially deuterated isotopologues.

Advanced Purification:

Crude reaction mixtures containing this compound are subjected to multiple purification steps. A standard and effective technique is column chromatography over silica (B1680970) gel. acs.orgjps.jp The choice of eluting solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) is optimized to effectively separate the non-polar deuterated product from more polar impurities. acs.org For certain synthesis pathways, the purification might involve an initial filtration through a plug of Celite to remove heterogeneous catalysts, followed by solvent evaporation under reduced pressure before chromatographic separation. jps.jp

In cases where highly pure material is required, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be employed. For other complex isotopically labeled lipids, purification on semipreparative C18 columns has proven effective and can achieve purity levels greater than 95%. acs.org Following liquid chromatography, a liquid-liquid extraction (e.g., Folch extraction) can be used to remove any residual non-volatile acids or salts used in the purification process. acs.org Distillation under reduced pressure is another method used to purify the final product, particularly to separate it from catalysts and high-boiling point impurities. rsc.org

Isotopic Verification:

The isotopic enrichment and structural integrity of the final this compound product are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a primary tool for isotopic verification.

¹H NMR is used to determine the degree of deuteration by quantifying the absence of proton signals at specific positions. jps.jpdtic.mil In a fully deuterated sample, the characteristic vinyl and methyl proton signals of methyl acrylate would be absent or significantly diminished to baseline noise.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming the location of the deuterium labels on the carbon skeleton. jps.jpdtic.mil The resulting spectrum provides a distinct signal for each deuterium environment, verifying the successful incorporation at the vinyl and methyl positions.

The combination of these methods provides a comprehensive characterization of the final product, ensuring it meets the stringent requirements for chemical purity and a high degree of isotopic enrichment (often >99 atom % D). cdnisotopes.comtargetanalysis.gr

| Technique | Purpose | Key Findings | Reference |

|---|---|---|---|

| Column Chromatography | Purification | Separates the product from catalysts, unreacted reagents, and byproducts. | acs.orgjps.jp |

| ¹H NMR | Isotopic Verification | Confirms the absence of hydrogen atoms at the labeled positions. | jps.jpdtic.mil |

| ²H NMR | Isotopic Verification | Directly detects and confirms the location of deuterium atoms in the molecule. | jps.jpdtic.mil |

| Mass Spectrometry (MS) | Isotopic Verification & Purity | Confirms the correct molecular weight and determines the isotopic enrichment and isotopologue distribution. | acs.orgproteogenix.sciencearmar-europa.de |

Mechanistic Elucidation in Polymerization Reactions Utilizing Methyl Acrylate D6

Investigation of Free Radical Polymerization Mechanisms

Free radical polymerization (FRP) is a fundamental process in polymer synthesis, but it involves a complex interplay of initiation, propagation, chain transfer, and termination steps. The use of methyl acrylate-d6 offers a sophisticated method for dissecting these individual processes.

Propagation Kinetics and Chain Growth Dynamics

The propagation step, where monomer units are sequentially added to a growing radical chain, is central to polymerization. The rate of this step is defined by the propagation rate coefficient, k_p. While direct studies on the propagation KIE of this compound are not widely documented, the principles have been demonstrated in analogous systems like methyl methacrylate (B99206) (MMA). For instance, studies using ¹³C KIEs on MMA polymerization have shown that the chain-propagation steps in atom transfer radical polymerization (ATRP) and conventional free radical polymerization are mechanistically identical, supporting a simple free-radical addition mechanism in both cases. acs.org Applying this concept, the use of this compound would allow for the determination of deuterium (B1214612) KIEs (k_H/k_D). A significant KIE would indicate that the C-H (or C-D) bond at the reaction center is involved in the rate-determining transition state of the propagation step. This can help validate theoretical models of the transition state structure. acs.org

Chain Transfer Reactions and Deuterium Abstractability

Chain transfer is a critical reaction that controls the molecular weight of the final polymer. It involves the abstraction of an atom (typically hydrogen) from a molecule (monomer, solvent, or a chain transfer agent) by the propagating radical, which terminates the chain and initiates a new one. This compound is particularly useful for studying these mechanisms.

The C-D bond is significantly stronger than the C-H bond, making deuterium atoms less susceptible to abstraction. Experimental investigations have found that the average molar mass of poly(methyl acrylate) is considerably higher when polymerized in deuterated solvents compared to their protonated counterparts. acs.org This effect is attributed to an order of magnitude reduction in the abstractability of deuterium from C-D bonds compared to hydrogen from C-H bonds. acs.org This pronounced KIE means that if a specific C-H bond is involved in a rate-limiting chain transfer step, substituting it with a C-D bond will slow that reaction down dramatically, providing clear evidence of its mechanistic role. cdnsciencepub.com Computational studies on standard methyl acrylate (B77674) have identified that hydrogen abstraction from the methyl group is a likely mechanism for chain transfer to the monomer. researchgate.net Using a specifically deuterated monomer, such as methyl-d3 acrylate, would allow for experimental verification of this pathway.

| Property Comparison | C-H Bond (in MA) | C-D Bond (in MA-d6) | Implication for Polymerization |

| Bond Strength | Weaker | Stronger | Abstraction of deuterium is less favorable. |

| Vibrational Frequency | Higher | Lower | Contributes to a significant kinetic isotope effect. |

| Abstractability | High | Reduced by ~1 order of magnitude acs.org | Chain transfer reactions involving C-D bonds are significantly slower, leading to higher molecular weight polymers. acs.org |

| Kinetic Isotope Effect (k_H/k_D) | - | > 1 | Allows for probing of rate-determining steps involving H/D abstraction. |

Anionic and Cationic Polymerization Pathways

The use of deuterated monomers and solvents is also pivotal in clarifying the mechanisms of ionic polymerizations.

In anionic polymerization , studies have utilized stereospecifically deuterated acrylate and methacrylate esters to investigate the role of solvent in controlling the stereochemistry of the resulting polymer. acs.org Furthermore, the aggregation behavior of catalysts and the state of living chain ends have been elucidated using small-angle neutron scattering (SANS). In these experiments, using deuterated solvents like tetrahydrofuran-d8 (B42787) (thf-d8) or benzene-d6 (B120219) provides the necessary scattering contrast against the non-deuterated monomer and catalyst, allowing for detailed structural analysis of the polymerizing system in solution. stellarnet.usiucr.org

Conversely, cationic polymerization is generally not a suitable method for methyl acrylate due to the electron-withdrawing nature of the ester group, which destabilizes the required cationic propagating species. scielo.br However, the principles of using deuterated monomers to study cationic mechanisms have been clearly demonstrated with other monomers. For instance, the cationic polymerization of d3-N-vinylcarbazole (d3-NVC) was studied to probe the reaction mechanism. nih.gov The deuterated monomer yielded a polymer with a different tacticity compared to its protonated counterpart, and the observed kinetic isotope effect provided insights into the transition state of monomer propagation and the relative rates of polymerization versus conformer equilibration. nih.gov This demonstrates the potential of using specifically deuterated monomers to unravel complex mechanistic details in ionic polymerizations where applicable.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with predetermined molecular weights and narrow dispersities. Deuterium labeling is a key strategy for verifying the "living" character of these polymerizations and for analyzing the resulting complex polymer architectures.

Deuterium Labeling for End-Group and Chain Transfer Agent Analysis

A hallmark of a controlled polymerization is the high fidelity of the chain ends, which retain their active (or dormant) functionality. Deuterium labeling is exceptionally useful for confirming this. Studies on poly(methyl acrylate)-d3, where the methyl ester group is deuterated, have used ²H NMR to investigate the segmental dynamics of the polymer chains, particularly the enhanced mobility of the chain ends compared to the middle of the chains. aip.orgmst.edu

In a powerful demonstration of this technique, the radical polymerization of totally deuterated methyl methacrylate (MMA-d8) was studied. scribd.com By using a fully deuterated monomer, the signals from the protonated initiator fragments at the polymer chain ends could be clearly observed and quantified in the ¹H NMR spectrum without interference from monomer-unit protons. scribd.com This allowed for a direct and precise determination of the number of initiator fragments per polymer molecule, providing crucial information about the initiation and termination mechanisms. scribd.com This approach is directly transferable to the analysis of polymers made from this compound. Similarly, ¹H NMR can be used for end-group analysis in RAFT polymerization to calculate the number-average molecular weight (Mn) by integrating the signals from the α-end group (from the initiator) and the ω-end group (from the RAFT agent) and comparing them to the bulk polymer signal. chemrxiv.org Using this compound would make these end-group signals exceptionally clear and easy to quantify.

| Study System | Technique | Key Finding | Reference |

| Poly(MMA-d8) with AIBN initiator | ¹H NMR Spectroscopy | Allowed for direct quantification of protonated initiator fragments at chain ends. Found 1.15 initiator fragments per polymer chain, indicating that 85% of termination is via combination. | scribd.com |

| Poly(methyl acrylate)-d3 (methyl-deuterated) | ²H NMR Spectroscopy | Revealed more heterogeneous and faster segmental dynamics in lower molecular weight samples due to a higher concentration of mobile chain ends. | mst.edu |

| RAFT Copolymers | ¹H NMR with TSP-d4 standard | A deuterated external standard (TSP-d4) was used for accurate quantitative NMR characterization of dye-labeled copolymer end groups. | scholaris.ca |

| Stereospecifically deuterated acrylates | Anionic Polymerization | Used to study the influence of solvent on the stereochemical outcome of the polymerization. | acs.org |

Probing Reversible Deactivation Processes

In the realm of Reversible Deactivation Radical Polymerization (RDRP), the core principle lies in the dynamic equilibrium between active, propagating radical species and dormant, capped polymer chains. The frequency and fidelity of this activation-deactivation cycle dictate the degree of control over the polymerization, influencing polymer molar mass, dispersity, and architecture. Elucidating the precise mechanism of this equilibrium is paramount for optimizing existing polymerization systems and designing new ones. The use of isotopically labeled monomers, such as this compound, provides a powerful and sophisticated tool for this purpose, primarily through the investigation of Kinetic Isotope Effects (KIEs).

The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of this compound, the replacement of hydrogen atoms with deuterium atoms results in stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This difference in bond strength can lead to a measurable change in the reaction rate if that bond is broken or significantly altered in the rate-determining step of the reaction. By measuring the KIE, researchers can gain profound insights into the transition state of the propagation step, which is central to the reversible deactivation process.

Research into the mechanistic nuances of RDRP has utilized KIEs to distinguish between proposed pathways. While much of the foundational work has been performed on the closely related monomer, methyl methacrylate (MMA), the principles are directly applicable to methyl acrylate. Studies have compared the ¹³C KIEs for conventional free-radical polymerization with those of copper-mediated Atom Transfer Radical Polymerization (ATRP).

In one key study, significant differences were found between the two processes. For the conventional free-radical polymerization of MMA, a primary ¹³C KIE was observed only on the least-substituted carbon of the vinyl group. rsc.org However, for the copper-mediated ATRP process, significant KIEs were detected on both carbons of the double bond. rsc.org This finding suggests that the propagation step in ATRP is not a simple, unperturbed free-radical addition and implies that the copper catalyst complex interacts with the monomer in the transition state, thereby influencing the bonding at both vinyl carbons. rsc.org This provides direct evidence that the deactivator complex plays an intimate role during the monomer addition phase.

However, the topic remains a subject of scientific discussion. Other research, using a combination of experimental KIEs and theoretical calculations for MMA polymerization, found that the ¹³C isotope effects for conventional free-radical polymerization and ATRP were statistically indistinguishable. acs.org This result was interpreted as support for an identical, free-radical chain-propagation step in both ATRP and conventional polymerization, suggesting the catalyst's role is confined to the activation-deactivation equilibrium without directly participating in the propagation transition state. acs.org

The use of this compound allows for the measurement of deuterium (²H) KIEs, which can be even more sensitive to changes in the transition state involving those C-H bonds. In a typical experiment, a mixture of standard methyl acrylate and this compound would be polymerized under RDRP conditions. The relative incorporation rate of the two monomers is then precisely measured by analyzing the unreacted monomer pool or the resulting polymer, often using mass spectrometry or NMR spectroscopy. A KIE value different from unity would provide critical information about the nature of the propagating species and its interaction with the deactivating agent.

Research Findings on Kinetic Isotope Effects in RDRP

The following table summarizes experimental findings for the related monomer, methyl methacrylate, which inform the potential application for this compound.

| Polymerization Method | Isotope Effect at C1 (H₂C=) (k₁₂/k₁₃) | Isotope Effect at C2 (=C<) (k₁₂/k₁₃) | Interpretation | Reference |

|---|---|---|---|---|

| Free-Radical Polymerization (AIBN initiated) | 1.045 | Not significant | Classic free-radical addition mechanism. | rsc.org |

| Copper-Mediated ATRP | 1.050 | 1.010 | Mechanism differs from simple free-radical propagation; suggests catalyst interaction in the transition state. | rsc.org |

| Free-Radical Polymerization (AIBN initiated) | 1.025 ± 0.002 | 1.002 ± 0.002 | Supports a free-radical addition at the core of the mechanism. | acs.org |

| Copper-Mediated ATRP | 1.023 ± 0.004 | 1.002 ± 0.003 | Statistically indistinguishable from free-radical polymerization, supporting an identical propagation step. | acs.org |

Illustrative Model for this compound

A hypothetical competitive polymerization of methyl acrylate (MA) and this compound (MA-d6) could yield data to probe the deactivation process. The outcome would help differentiate between mechanistic possibilities.

| Experimental Outcome (²H KIE) | Hypothetical Value (kH/kD) | Mechanistic Implication for Reversible Deactivation |

|---|---|---|

| No significant KIE | ~1.0 | The C-H bonds are not significantly rehybridized in the propagation transition state. This would support a purely free-radical addition, suggesting the deactivator separates completely from the radical upon activation. |

| Small, normal KIE | >1.0 (e.g., 1.1-1.2) | Indicates some weakening of the C-H bond in the transition state, consistent with a free-radical propagation step where steric or electronic factors slightly favor the lighter isotope. |

| Significant, inverse KIE | <1.0 | This would be a powerful finding, suggesting that the C-H bond becomes more constrained or sterically hindered in the transition state. This could imply a persistent interaction with the catalyst/deactivator complex during monomer addition, forcing a specific geometry. |

Kinetic Isotope Effects Kie in Methyl Acrylate D6 Reactions

Primary and Secondary Isotope Effects in Monomer Reactivity

Kinetic isotope effects are categorized as either primary or secondary, based on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step of a reaction. numberanalytics.com

Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically substituted atom is cleaved or formed during the rate-determining step. numberanalytics.com For a reaction involving the cleavage of a C-H/C-D bond, a significant normal KIE is expected, with theoretical maximum values around 7 at room temperature. dtic.mil In the context of methyl acrylate-d6, a primary KIE would be most relevant in reactions where a C-H bond on the vinyl or methyl group is directly broken in the slowest step, such as in certain abstraction or elimination reactions.

Secondary Kinetic Isotope Effects (SKIE) occur when the isotopically substituted atoms are not directly involved in bond-making or bond-breaking at the reaction center. gmu.edu Instead, they influence the reaction rate through more subtle electronic or steric effects, often related to a change in hybridization of the carbon atom to which they are attached. gmu.edu These effects are typically much smaller than primary KIEs. numberanalytics.com

α-Secondary KIEs : These arise from isotopic substitution at the carbon atom undergoing a change in its coordination number or hybridization. For reactions at the double bond of methyl acrylate (B77674), such as addition reactions where the vinyl carbons rehybridize from sp2 to sp3, an inverse isotope effect (kH/kD < 1) is often observed. wikipedia.org This is because the C-H bending vibrations are less restricted in the sp2-hybridized reactant compared to the more crowded sp3-hybridized transition state. Typical values for such inverse effects are in the range of 0.8 to 0.9. gmu.edu

β-Secondary KIEs : These effects are observed when the isotopic substitution is on a carbon atom adjacent (β) to the reacting center. In the case of methyl acrylate, deuteration of the methyl group could lead to β-SKIEs in reactions involving the carbonyl group or the double bond. These effects are often normal (kH/kD > 1) and are frequently attributed to hyperconjugation, where the C-H/C-D bonds help to stabilize an adjacent developing positive charge or radical center in the transition state. gmu.edu

KIE in Polymerization Initiation and Propagation Steps

The polymerization of vinyl monomers like methyl acrylate proceeds through distinct kinetic steps, including initiation, propagation, and termination. researchgate.net Isotopic substitution can influence the rates of these steps, providing valuable information about the polymerization mechanism.

| Deuterated Monomer | Isotope Effect (kH/kD) | Interpretation |

|---|---|---|

| MMA-d5 (CD2=C(CH3)COOCD3) | < 1 (Inverse) | Indicates sp2 to sp3 rehybridization in the rate-determining propagation step. capes.gov.br |

| MMA-α-CD3 (CH2=C(CD3)COOCH3) | < 1 (Inverse) | The inverse effect suggests steric hindrance in the transition state is increased by the deuterated group. capes.gov.br |

For methyl acrylate polymerization, the initiation step involves the generation of primary radicals and their subsequent addition to a monomer molecule. upenn.edu If the addition of the initiator radical to the double bond is rate-limiting, a secondary KIE would be expected due to the sp2 to sp3 rehybridization of the vinyl carbon.

The propagation step involves the sequential addition of monomer units to the growing polymer chain radical. researchgate.net This step also involves the rehybridization of the monomer's vinyl carbons from sp2 to sp3. Consequently, deuteration at the vinyl positions of methyl acrylate would be expected to produce an inverse secondary KIE (kH/kD < 1) for the propagation rate constant, similar to what is observed for methyl methacrylate. capes.gov.br

Deuterium (B1214612) Substitution as a Probe for Rate-Determining Steps

The magnitude of the deuterium KIE is a powerful diagnostic tool for determining the rate-determining step (RDS) of a multi-step reaction. mdpi.com A large primary KIE (typically kH/kD > 2) is strong evidence that a C-H bond is being broken in the slowest step of the reaction mechanism. princeton.edu Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that C-H bond cleavage is not involved in the RDS. snnu.edu.cn Secondary KIEs, though smaller, can distinguish between different potential transition states. nih.gov

An illustrative example is the molybdenum-mediated coupling of carbon dioxide and ethylene (B1197577) to form acrylates. To distinguish between two possible mechanisms—rate-limiting β-hydride elimination versus rate-limiting C-C bond coupling—an isotope effect experiment was conducted using deuterated ethylene (C2D4). The key findings are summarized below.

| Proposed Rate-Determining Step | Expected KIE (kH/kD) | Observed KIE (C2H4 vs. C2D4) | Conclusion |

|---|---|---|---|

| β-Hydride Elimination | Large, Primary (kH/kD >> 1) | 1.2(2) osti.gov | The small observed KIE rules out β-hydride elimination as the RDS, supporting rate-limiting C-C bond formation. osti.gov |

| Oxidative C-C Bond Coupling | Small, Secondary (kH/kD ≈ 1) |

This study demonstrates how the minimal isotope effect observed was inconsistent with a rate-limiting step that involves C-H bond cleavage (β-hydride elimination). osti.gov Instead, the small KIE supported a mechanism where the rate-limiting step is the formation of the carbon-carbon bond, a step where the C-H bonds are not broken. osti.gov This same principle can be applied to various reactions involving this compound. By strategically placing deuterium labels on the vinyl or methyl positions, researchers can measure the resulting KIE to determine whether C-H bond activation, addition to the double bond, or another process is the kinetically significant step in a given transformation.

Advanced Spectroscopic Characterization of Methyl Acrylate D6 and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of polymers, and the use of deuterated monomers like methyl acrylate-d6 significantly enhances its capabilities.

Deuterium (B1214612) (²H) NMR is particularly sensitive to the motion of deuterated segments in polymers. By studying poly(methyl acrylate-d3), where the methyl group is deuterated, researchers can probe the dynamics at specific locations within the polymer structure. mst.eduacs.org ²H NMR spectra of deuterated polymers are influenced by the reorientation of the C-D bond, providing insights into molecular motion. mst.edu

Studies on poly(methyl acrylate-d3) adsorbed on silica (B1680970) have revealed a motional gradient within single polymer molecules at the interface. mst.edu Segments closer to the silica surface exhibit slower motion compared to those near the air-polymer interface, which are more mobile. mst.edunih.gov The dynamics are also dependent on the amount of adsorbed polymer; as the coverage on the silica surface decreases, the proportion of less mobile segments increases. mst.edu The molecular weight of the polymer also influences these dynamics, although this dependence is weaker on silica surfaces compared to the bulk polymer. acs.org

By analyzing the lineshape changes in ²H NMR spectra as a function of temperature, the dynamics of poly(methyl acrylate-d3) on treated and untreated silica surfaces can be compared to the bulk polymer. acs.org The dynamics on treated silica are found to be intermediate between those on untreated silica and the bulk polymer, showcasing a broad heterogeneity with both more-mobile and less-mobile components. acs.org These findings are consistent with results from temperature-modulated differential scanning calorimetry (TMDSC), which also show the glass transition region of the polymer on treated silica to be between that of the bulk and the polymer on untreated silica. acs.org

The presence of deuterium in a molecule simplifies its ¹H and ¹³C NMR spectra by reducing the number of proton signals and their corresponding couplings. This simplification is invaluable for elucidating the microstructure of complex polymers. For instance, in copolymers of methyl acrylate (B77674) and methyl methacrylate (B99206), ¹H NMR can be used to analyze the sequence distribution of the monomer units and the stereoregularity of the polymer chain. researchgate.net

Detailed microstructural information, such as tacticity, stereochemistry, and sequence lengths, can be obtained from multi-nuclear NMR experiments. researchgate.net While specific data for this compound is not abundant in the provided results, the principles are well-established for similar polymers like poly(methyl methacrylate) (PMMA). In PMMA, the splitting of the alpha-methyl proton signal in ¹H NMR is used to determine the triad (B1167595) sequence (isotactic, syndiotactic, atactic), and this is often compared with statistical models like the Bernoullian model. researchgate.net

For poly(n-butyl methacrylate), ¹³C NMR has been used to investigate the distribution of configurational sequences. bibliotekanauki.pl The carbonyl signal is sensitive to the chain configuration at the heptad level, while the β-methylene signal of the carbon chain shows splitting up to the configurational hexad level. bibliotekanauki.pl Similar detailed analysis would be facilitated in poly(this compound) due to the reduced spectral complexity afforded by deuteration.

Below is a table of typical ¹H and ¹³C NMR chemical shifts for non-deuterated methyl acrylate and methyl methacrylate, which serve as a reference for understanding the spectra of their deuterated analogs.

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Methyl Acrylate | ¹H | 6.40, 6.13, 5.82, 3.76 | CDCl₃ |

| Methyl Acrylate | ¹³C | 166.5, 130.4, 128.7, 51.7 | CDCl₃ |

| Methyl Methacrylate | ¹H | 6.10, 5.55, 3.76, 1.95 | CDCl₃ |

| Methyl Methacrylate | ¹³C | 167.4, 136.5, 125.2, 51.8, 18.3 | CDCl₃ |

This table is generated based on typical values and may vary slightly depending on experimental conditions. chemicalbook.comchemicalbook.comchemicalbook.com

In-situ NMR spectroscopy is a powerful technique for monitoring polymerization reactions in real-time, providing kinetic data with high accuracy. researchgate.netresearchgate.net This method allows for the direct observation of monomer conversion by tracking the disappearance of monomer signals and the appearance of polymer signals over time. nih.gov

For example, the photoinduced polymerization of methyl acrylate has been studied using in-situ NMR. nih.gov By irradiating the sample inside the NMR spectrometer, linear rates of polymerization were observed, which allowed for the determination of polymerization rate constants. nih.gov The temporal control of the reaction can also be demonstrated by turning the light source on and off. nih.gov

The radical polymerization of methyl acrylate in different solvents, such as toluene (B28343) and ethanol (B145695)/water mixtures, has been investigated using in-situ NMR. acs.org These studies have shown that the rate of monomer conversion is significantly faster in polar solvents due to the influence of hydrogen bonding. acs.org Similarly, the kinetics of copolymerization reactions, such as that of methyl acrylate and vinyl acetate (B1210297), have been studied by on-line ¹H-NMR, allowing for the calculation of monomer reactivity ratios. researchgate.net While static NMR tube experiments are common, continuous flow online NMR can provide more accurate kinetic data as it avoids diffusion-controlled limitations. rsc.org

Multi-Nuclear NMR (e.g., ¹H, ¹³C) Enhanced by Deuteration for Microstructure Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a sample, which are sensitive to chemical bonding, conformation, and intermolecular interactions.

Deuteration is a key strategy for the definitive assignment of vibrational modes in a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the frequency of vibrations involving that atom, without significantly altering the molecular force field.

For esters like methyl acetate, comparison of the IR spectra of the normal compound with its deuterated analogues has enabled the assignment of bands in the 3100–2800 cm⁻¹ and 1500–1300 cm⁻¹ regions to vibrations localized in the individual methyl groups. cdnsciencepub.com A shift in the C=O stretching frequency to a lower frequency is also observed with increasing deuteration. cdnsciencepub.com In a study on an organometallic complex, deuteration led to a frequency shift in Cp* torsion modes from 543.5 to 464.9 cm⁻¹. acs.org

In the case of methyl acrylate, the infrared spectra have been recorded and interpreted to understand its structure. capes.gov.br The following table shows a partial assignment of vibrational modes for non-deuterated methyl acrylate. The deuteration of specific groups in this compound would lead to shifts in these frequencies, aiding in their precise assignment.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (vinyl) |

| ~2950 | C-H stretching (methyl) |

| ~1730 | C=O stretching |

| ~1638 | C=C stretching |

| ~1440 | CH₂ scissoring |

| ~1190 | C-O stretching |

| ~812 | CH₂ rocking |

This table is based on general assignments for acrylates and may vary. researchgate.netresearchgate.netnih.gov

The number of vibrational modes for a non-linear molecule with N atoms is given by 3N-6. libretexts.org For methyl acrylate (C₄H₆O₂), with 12 atoms, there are 3(12) - 6 = 30 normal modes of vibration. libretexts.org

Vibrational spectroscopy is also a valuable tool for studying the conformation and intermolecular interactions in polymers. In poly(methyl methacrylate) (PMMA), Raman spectroscopy has been used to study conformational changes. nih.gov Specific Raman bands are sensitive to skeletal modes and coupling C-C stretching vibrations. nih.gov

For thermoresponsive polymers like Poly(oligo(Ethylene Glycol) Methyl Ether Methacrylate), Raman spectroscopy can detect conformational changes during phase transitions by monitoring changes in the intensity of characteristic peaks associated with different parts of the polymer, such as the side chains and the backbone. mdpi.com

In composites of PMMA with zinc oxide nanowires, Raman spectroscopy has revealed interactions between the oxygen atom of ZnO and the carbonyl or ethoxy groups of the PMMA. researchgate.net The intensity of certain vibrational bands changes with the concentration of the nanowires, indicating the nature of the interaction. researchgate.net Similar studies on poly(this compound) would provide insights into its conformation and how it interacts with other materials in composites, with the deuteration aiding in isolating the vibrations of specific groups.

Assignment of Vibrational Modes through Deuteration Shifts

Neutron Scattering Techniques

Neutron scattering stands as a uniquely powerful methodology for the investigation of polymer structure and dynamics. Its utility stems from the fundamental interaction between neutrons and atomic nuclei, which is characterized by the neutron scattering length. A key advantage of this technique is the significant difference between the scattering lengths of hydrogen ('H) and its isotope deuterium (²H or D). mdpi.comnih.gov This disparity allows for isotopic labeling, where deuterium is selectively substituted for hydrogen in a molecule, such as in this compound. This selective deuteration enables specific components within a complex system to be highlighted or masked, providing unparalleled detail on the conformation, phase behavior, and motion of polymer chains. mdpi.comnih.gov

Small-Angle Neutron Scattering (SANS) for Macrostructure and Phase Behavior

Small-Angle Neutron Scattering (SANS) is an essential technique for probing the structure of materials on a length scale ranging from nanometers to micrometers. ecu.edu.au It is particularly well-suited for studying the macrostructure of polymer systems, including their conformation in solution, the thermodynamics of polymer blends, and the structure of complex assemblies like nanocomposites. nist.govnbi.dk The use of deuterated monomers like this compound is central to many advanced SANS experiments on polymers.

The core principle behind the power of SANS in multicomponent systems is "contrast". epj-conferences.org Contrast arises from the difference in the average scattering length density (SLD) between a particle or domain and its surrounding medium. nih.gov By strategically replacing hydrogen with deuterium in poly(methyl acrylate), the SLD of the polymer can be precisely manipulated. uc.edu

Contrast Matching: This technique involves adjusting the SLD of one component to perfectly match the SLD of another, rendering it effectively "invisible" to the neutrons. nih.govnih.gov For instance, in a polymer blend, if poly(this compound) is mixed with a hydrogenous polymer in a deuterated solvent, the solvent's SLD can be tuned (by using a specific H₂O/D₂O ratio, for example) to match the SLD of one of the polymer components. This eliminates its scattering contribution, allowing the structure and conformation of the other polymer to be studied without interference. researchgate.net This approach has been successfully used to prove the nanoscale distribution of polymers within complex biocomposites. nih.gov

Contrast Variation: This is a broader approach where a series of SANS measurements are performed on a sample, with the SLD of one component (typically the solvent) systematically varied in each measurement. uc.edu By analyzing the changes in the scattering profile as a function of contrast, the individual scattering contributions from different components of a complex can be separated and their structures can be determined independently. This method is invaluable for elucidating the internal structure of core-shell particles, micelles, and other multicomponent polymer systems. nbi.dkuc.edu

The ability to tune contrast is illustrated by the different scattering length densities of polymers and common solvents.

| Component | Scattering Length Density (SLD) (10⁻⁶ Å⁻²) |

|---|---|

| Poly(methyl acrylate) (h-PMA) | ~1.07 |

| Poly(this compound) (d6-PMA) | ~6.34 |

| Polystyrene (h-PS) | ~1.41 |

| Deuterated Polystyrene (d-PS) | ~6.48 |

| Toluene | ~0.94 |

| Deuterated Toluene (d8) | ~5.66 |

| Water (H₂O) | -0.56 |

| Heavy Water (D₂O) | 6.35 |

Note: SLD values are approximate and can vary slightly based on density and exact isotopic purity.

The use of this compound in SANS studies has been instrumental in advancing the understanding of polymer blends and their interfacial properties. By creating blends where one component is deuterated and the other is hydrogenous, a strong scattering contrast is generated, allowing for detailed structural analysis. dur.ac.ukkpi.ua

A primary application is the determination of the Flory-Huggins interaction parameter, χ, which is a measure of the thermodynamic compatibility between two polymers. dur.ac.ukkpi.ua SANS experiments on blends of deuterated and hydrogenous polymers at various compositions and temperatures can define phase diagrams and locate critical points like the spinodal temperature. kpi.ua For example, SANS studies on mixtures of hydrogenous and deuterated poly(methyl methacrylate) (a structurally similar polymer) have been used to extract the effective interaction parameters and explore the incompatibility of isotopic mixtures at ambient temperatures. dur.ac.ukkpi.ua

Furthermore, SANS is used to study the conformation of polymer chains within blends and nanocomposites. In systems containing PMMA-grafted nanoparticles within a deuterated PMMA matrix, SANS provides direct measurements of the polymer brush conformation at the nanoparticle interface. nist.gov Similarly, studies on blends of hyperbranched polymers with linear deuterated polymers, including those based on methyl methacrylate-d8, have been conducted to determine miscibility and structure. nist.gov These investigations are crucial for designing new materials with tailored properties, as the performance of a blend is often dictated by its phase morphology and the nature of the interface between its components. osti.gov

| Blend System | Parameter Investigated | Key Finding | Reference |

|---|---|---|---|

| h-PMMA / d-PMMA | Effective interaction parameter (χ) | χ was found to be small and negative, showing a chain length disparity effect. | dur.ac.uk |

| d-PEO / h-PMMA | Surface Segregation | Observed segregation of d-PEO to the polymer-silicon oxide interface. | dur.ac.uk |

| h-PMMA / d-PMMA (syndiotactic) | Spinodal Temperatures | Defined spinodal temperatures from the temperature dependence of χ, indicating an upper critical solution temperature. | kpi.ua |

| PMMA-grafted Fe₃O₄ / d-PMMA matrix | Polymer Brush Conformation | SANS provided direct measurement of the brush structure, which was in qualitative agreement with self-consistent field theory calculations. | nist.gov |

Contrast Matching and Contrast Variation Approaches

Quasi-Elastic Neutron Scattering (QENS) for Polymer Dynamics

Quasi-elastic neutron scattering (QENS) is a technique that probes motions occurring on picosecond to nanosecond timescales and angstrom-scale lengths, making it ideal for studying localized atomic and molecular dynamics in polymers. mdpi.comresearchgate.net The dominant contribution to the QENS signal in hydrogen-containing materials comes from the large incoherent scattering cross-section of the hydrogen nucleus. nih.govosti.gov This means that QENS primarily measures the self-correlation function of individual hydrogen atoms, providing a direct window into their motion. osti.gov Selective deuteration is therefore a critical tool in QENS experiments to isolate the dynamics of specific parts of a complex system. frontiersin.orgaip.org

Understanding the segmental dynamics of polymer chains is fundamental to explaining their macroscopic properties, such as viscoelasticity and the glass transition. QENS, combined with isotopic labeling, allows for the selective investigation of these motions. researchgate.net To study the dynamics of poly(methyl acrylate) (PMA) in a blend, a common strategy is to use hydrogenous PMA (h-PMA) mixed with a fully deuterated matrix polymer, such as deuterated polystyrene (d-PS) or deuterated poly(methyl methacrylate) (d-PMMA). osti.gov In this scenario, the deuterated matrix becomes nearly "silent" in the incoherent scattering signal, and the QENS spectrum is dominated by the motions of the protons on the PMA chains. osti.govaip.org

These studies have revealed that the segmental dynamics of PMA are significantly influenced by the surrounding environment. osti.gov By analyzing the QENS data, typically using models like the jump diffusion model, researchers can extract key dynamic parameters. osti.gov Results have shown that when PMA is blended with a more rigid polymer like PMMA or PS, its segmental motion is reduced compared to when it is blended with a more flexible polymer. osti.gov This is reflected in parameters such as the mean square displacement (MSD) and the effective diffusivity of the PMA segments. osti.gov

| Matrix | Mean Square Displacement, <u²> (Ų) | Effective Diffusivity, D_eff (10⁻⁶ cm²/s) | Residence Time, τ₀ (ps) | Jump Distance, L (Å) |

|---|---|---|---|---|

| d-PMMA | 0.62 | 1.5 ± 0.1 | 6.8 ± 0.5 | 3.2 ± 0.1 |

| d-PS | 0.55 | 1.3 ± 0.1 | 7.1 ± 0.5 | 3.0 ± 0.1 |

Data adapted from reference osti.gov.

A powerful application of deuteration in this context is to use deuterated macromolecules to create a dynamically transparent environment to study the diffusion of another species. For example, studies have used deuterated poly(methyl methacrylate)-grafted nanoparticles (d-PMMA-NPs) as a host for ionic liquids. rsc.orgrsc.org By deuterating the polymer, its contribution to the incoherent scattering is minimized, allowing the QENS experiment to selectively measure the diffusion characteristics of the protons on the ionic liquid cations. rsc.orgrsc.org These experiments revealed how the diffusion of the cations was influenced by interactions with the polymer and confinement within the nanoparticle structures. rsc.org

Conversely, the diffusion of the polymer itself can be studied in a deuterated solvent. In nanocomposite systems of PEO mixed with deuterated PMMA nanoparticles, QENS revealed that PEO segments become trapped in effective cages imposed by the nanoparticles for extended periods before subdiffusive relaxation occurs. csic.es This demonstrates that the diffusion of macromolecules can be strongly hindered by the topology and dynamics of surrounding components, a phenomenon that QENS is well-suited to explore through the use of deuterated species like poly(this compound). csic.es

Copolymerization Studies Involving Methyl Acrylate D6

Determination of Reactivity Ratios with Co-Monomers

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative tendency of a propagating polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (k₁₁) versus a molecule of the co-monomer (M₂) (k₁₂). For context, the reactivity ratios for non-deuterated methyl acrylate (B77674) (MA) have been determined for various co-monomers in bulk, solution, and emulsion systems. These values provide a baseline for understanding the effects of deuteration. tue.nltandfonline.com

For instance, in copolymerization with vinyl esters (VEst), methyl acrylate is significantly more reactive. tue.nl Similarly, in emulsion copolymerization with methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), the reactivity ratios indicate how the monomers will incorporate into the polymer chain. tandfonline.com

Table 1: Reactivity Ratios of Non-Deuterated Methyl Acrylate (MA) with Various Co-monomers This table provides baseline data for comparison purposes.

| Co-monomer (M₂) | r(MA) | r(M₂) | Copolymerization Conditions | Reference |

|---|---|---|---|---|

| Vinyl Acetate (B1210297) (VAc) | 6.3 ± 0.4 | 0.031 ± 0.006 | Bulk, 50°C | tue.nl |

| Vinyl Esters (general) | 6.1 ± 0.6 | 0.0087 ± 0.023 | Bulk, 50°C | tue.nl |

| Methyl Methacrylate (MMA) | 0.67 ± 0.05 | 1.97 ± 0.05 | Emulsion (SLS surfactant) | tandfonline.com |

| Acrylonitrile (AN) | 1.84 ± 0.05 | 0.98 ± 0.05 | Emulsion (SLS surfactant) | tandfonline.com |

Impact of Deuteration on Reactivity Ratios

The replacement of hydrogen with deuterium (B1214612) can alter reaction rates through the kinetic isotope effect (KIE). In radical polymerization, this primarily affects the propagation and transfer steps. The C-D bond has a lower zero-point energy than the C-H bond, making it stronger and generally harder to break, which leads to a "normal" KIE (kH/kD > 1) in reactions involving C-H bond cleavage, such as chain transfer or abstraction. cdnsciencepub.com

However, in the propagation step of vinyl monomers, where a radical adds to a C=C double bond, the hybridization of the carbon atoms changes from sp² to sp³. This change can lead to a stiffening of the C-H (or C-D) bending vibrations in the transition state. This phenomenon often results in an "inverse" KIE (kH/kD < 1), meaning the deuterated monomer reacts slightly faster than its hydrogenated counterpart. Studies on the polymerization of deuterated methyl methacrylate have indeed reported such an inverse isotope effect on the rate of polymerization. capes.gov.bracs.org

While direct experimental data for the reactivity ratios of methyl acrylate-d6 are not widely published, it is scientifically reasonable to predict a similar inverse kinetic isotope effect for its propagation rate constant (k₁₁). This would cause the reactivity ratio of this compound (r₁) to be slightly higher than that of standard methyl acrylate when copolymerized with the same co-monomer under identical conditions, assuming the cross-propagation rate (k₁₂) is less affected. This alteration in reactivity is a key consequence of isotopic labeling.

Modeling of Monomer Sequence Distribution in Copolymers

The sequence distribution of monomer units along a copolymer chain is a direct function of the reactivity ratios and the monomer feed composition. This distribution can be predicted using statistical models, most commonly the terminal model (or Mayo-Lewis model), which assumes that the reactivity of a propagating chain depends only on its terminal monomer unit. researchgate.net

The probability of forming specific monomer dyads (e.g., M₁-M₁, M₁-M₂, etc.) can be calculated from the reactivity ratios. A change in the reactivity ratios, as is expected for this compound due to the kinetic isotope effect, will directly alter these probabilities. This, in turn, modifies the predicted sequence distribution. For example, an increase in r₁ for this compound would increase the probability of forming M₁-M₁ linkages, leading to a copolymer with a more block-like or clustered sequence of deuterated units compared to a copolymer made with non-deuterated methyl acrylate under the same conditions. More advanced models can also be used to account for penultimate unit effects if necessary. researchgate.net

Synthesis and Microstructural Characterization of Deuterated Copolymers

Copolymers containing this compound can be synthesized using standard polymerization techniques, such as free-radical polymerization, or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgresearchgate.netrsc.orgresearchgate.net The choice of method depends on the desired level of control over molecular weight, polydispersity, and architecture. The deuterated monomer is simply used as a comonomer in the reaction feed.

The characterization of these deuterated copolymers relies on a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a primary tool for determining copolymer composition. tandfonline.commdpi.com In a copolymer containing this compound, the characteristic proton signals corresponding to the methyl acrylate unit would be absent, providing a clear and quantitative method for confirming its incorporation and calculating the copolymer composition by comparing the integrals of the remaining co-monomer signals to the polymer backbone signals. utwente.nl ¹³C-NMR spectroscopy is used to analyze the monomer sequence distribution (triads, pentads) and stereoregularity. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the chemical structure of the copolymer by identifying its functional groups. For a deuterated copolymer, the spectrum would show characteristic C-D stretching and bending vibrations in place of the usual C-H bands, offering further proof of incorporation. researchgate.net

Small-Angle Neutron Scattering (SANS) : This is a powerful technique for which deuterated polymers are particularly valuable. The significant difference in the neutron scattering length of deuterium compared to hydrogen provides excellent contrast. By selectively deuterating one block or component, SANS can be used to probe the copolymer's structure and morphology in bulk, in solution, or in blends. iucr.orgacs.org This allows for detailed studies of chain conformation, domain spacing in microphase-separated systems, and the size and shape of copolymer micelles. rsc.orgwhiterose.ac.ukacs.org

Block and Graft Copolymer Architectures Utilizing this compound

The use of this compound is especially advantageous in the synthesis of complex polymer architectures like block and graft copolymers, primarily for their subsequent analysis.

Block Copolymers : These are synthesized by the sequential polymerization of different monomers. Living or controlled polymerization techniques like RAFT and ATRP are ideal for producing well-defined block copolymers with low polydispersity. rsc.orgrsc.orgresearchgate.net A poly(this compound) block can be incorporated into a diblock, triblock, or multiblock structure. The primary purpose of including a deuterated block is to enable detailed morphological studies using SANS to visualize the nanoscale domains formed by the self-assembly of the copolymer. acs.orgnih.gov

Graft Copolymers : These architectures consist of a polymer backbone with one or more side chains that are structurally distinct. This compound can be incorporated either into the backbone or the grafted chains using several methods:

"Grafting from" : A backbone polymer is functionalized with initiator sites from which this compound is then polymerized. researchgate.net

"Grafting onto" : A poly(this compound) chain with a reactive end-group is attached to a polymer backbone. kpi.ua

Macromonomer Technique : A poly(this compound) macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer to form a graft copolymer. acs.org

Reactive Blending : A functionalized polymer is melt-blended with another polymer, where in-situ reactions create graft copolymer structures at the interface. researchgate.net

In all these cases, the deuterated segments act as labels, allowing researchers to use neutron scattering and other techniques to precisely determine the location, conformation, and distribution of the grafted chains, which is crucial for understanding and designing materials like thermoplastic elastomers, compatibilizers for polymer blends, and surface modifiers. mdpi.commarquette.edu

Applications in Advanced Materials Science Research

Probing Polymer Entanglement and Chain Conformation

The substitution of hydrogen with deuterium (B1214612) in methyl acrylate (B77674) creates a "contrast" that is invaluable for techniques like small-angle neutron scattering (SANS). mdpi.com This method allows for the detailed investigation of polymer chain conformation and entanglement in melts and solutions. By selectively deuterating specific polymer chains or segments within a blend, researchers can effectively "highlight" and track their behavior amidst non-deuterated counterparts.

This approach has been instrumental in confirming the random coil conformation of polymer chains in the molten state. mdpi.com Furthermore, studies on entangled polymers, such as poly(methyl methacrylate) (PMMA), have utilized deuterated species to measure diffusion coefficients and understand how factors like confinement within nanocomposites affect chain mobility. nih.gov The data from these experiments are crucial for validating and refining theoretical models of polymer dynamics, such as the reptation model, which describes the movement of entangled polymer chains. nih.gov

Self-Assembly Processes of Deuterated Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, have the remarkable ability to self-assemble into a variety of ordered nanostructures. The use of deuterated blocks, such as those synthesized from methyl acrylate-d6, is critical for understanding the thermodynamics and kinetics of these self-assembly processes. Techniques like SANS, when applied to systems containing deuterated block copolymers, can reveal the size, shape, and arrangement of the resulting micelles, vesicles, or other morphologies. whiterose.ac.uknist.gov

For instance, studies on amphiphilic block copolymers, which have both hydrophilic and hydrophobic segments, often employ deuterated solvents or deuterated polymer blocks to precisely determine the structure of the self-assembled aggregates. emich.eduexpresspolymlett.com The contrast provided by the deuterium allows for the clear differentiation between the core and corona of a micelle or the different domains within a more complex structure. emich.edu Research on star block copolymers has also utilized deuterated solvents like DMSO-d6 to investigate their temperature-responsive self-assembly behavior. scispace.com

The insights gained from these studies are vital for the rational design of block copolymers for a wide range of applications, including drug delivery, nanolithography, and advanced coatings. By controlling the self-assembly process, researchers can tailor the properties of the resulting materials to meet specific performance requirements.

Nanostructure Formation and Characterization in Deuterated Polymer Systems

The formation and characterization of nanostructures in polymer systems are significantly advanced by the use of deuterated components like this compound. This is particularly evident in the study of polymer brushes on nanoparticles and the structure of polymer blends.

Furthermore, in the study of polymer blends, deuteration is used to create contrast for characterizing the morphology and thermodynamics of mixing. For example, partially deuterated dendrimers have been synthesized by reacting with deuterated methyl acrylate to study their dispersion and interaction within a polymer matrix. nist.gov This allows for the investigation of miscibility and phase separation phenomena at the nanoscale. The ability to precisely characterize these nanostructures is essential for developing new materials with enhanced mechanical, optical, or barrier properties.

Below is a table summarizing key research findings where deuterated systems have been instrumental:

| Research Area | Polymer System | Key Finding | Analytical Technique |

| Polymer Entanglement | Deuterated poly(methyl methacrylate) (PMMA) in nanocomposites | Diffusion of entangled PMMA decreases with increasing nanosilica loading. nih.gov | Neutron Reflectivity |

| Block Copolymer Self-Assembly | Amphiphilic block copolymers with deuterated blocks | Chain rigidity influences micelle formation; more rigid blocks favor micellization. emich.edu | 1H-NMR in DMSO-d6 |

| Nanostructure of Grafted Polymers | Poly(methyl acrylate) (PMA) grafted to silica (B1680970) nanoparticles with selective deuteration | The polymer brush consists of a highly stretched inner region and a more random outer region. nist.gov | Small-Angle Neutron Scattering (SANS) |

| Polymer Blends | Partially deuterated dendrimers in a polymer matrix | Enabled the study of dendrimer dispersion and interaction within the matrix. nist.gov | Small-Angle Neutron Scattering (SANS) |

Theoretical and Computational Investigations of Methyl Acrylate D6

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for predicting molecular properties from first principles, offering insights into stability, reactivity, and spectroscopic characteristics. jocpr.com These methods can accurately determine ground-state electronic energy, equilibrium geometries, and energetic properties like enthalpy and free energy. jocpr.com

Density Functional Theory (DFT) has become a primary method for investigating the molecular and vibrational characteristics of acrylates due to its balance of computational cost and accuracy. researchgate.netresearchgate.net Methods like B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries, calculate harmonic vibrational frequencies, and predict infrared (IR) and Raman spectra. researchgate.netresearchgate.netmdpi.com

Studies on methyl acrylate (B77674) reveal the existence of two stable conformers, s-cis and s-trans, arising from rotation around the C-C single bond. banglajol.info Quantum chemical investigations have shown that the s-cis conformer is generally predicted to be more stable. banglajol.info DFT calculations are instrumental in determining the optimized bond lengths and angles for these conformers, which show good agreement with experimental data. researchgate.net

Vibrational analysis using DFT allows for the assignment of fundamental vibrational bands observed in experimental spectra. banglajol.info The calculated frequencies are often scaled to correct for anharmonicity effects and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netbanglajol.info This analysis is performed by examining the potential energy distribution (PED) for each vibrational mode. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of s-cis Methyl Acrylate using DFT (Note: This data is for the non-deuterated parent compound, methyl acrylate, and serves as a baseline for understanding the deuterated structure.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |

|---|---|---|

| Bond Length | C=O | 1.209 Å |

| C-O | 1.345 Å | |

| C=C | 1.334 Å | |

| C-C | 1.487 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-C | 116.3° | |

| C=C-C | 121.8° |

Ab initio methods, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying the energetic and electronic properties of molecules without empirical parameterization. banglajol.inforesearchgate.net These methods have been applied to methyl acrylate to investigate conformational stabilities, reaction energy barriers, and electronic spectra. mdpi.comresearchgate.net